[3-(3-Methylphenyl)oxetan-3-yl]methanol
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Overview
Description
“[3-(3-Methylphenyl)oxetan-3-yl]methanol” is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . The IUPAC name for this compound is (3-(p-tolyl)oxetan-3-yl)methanol .
Molecular Structure Analysis
The InChI code for [3-(3-Methylphenyl)oxetan-3-yl]methanol is 1S/C11H14O2/c1-9-2-4-10(5-3-9)11(6-12)7-13-8-11/h2-5,12H,6-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
[3-(3-Methylphenyl)oxetan-3-yl]methanol is a light-yellow oil . It should be stored at 0-8°C .Scientific Research Applications
Synthesis and Crystallography
- The synthesis and crystal structure of related compounds, such as bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, have been explored. These compounds are characterized using NMR, IR, MS spectra, and X-ray diffraction crystallography, contributing to the understanding of molecular conformation and packing, which is vital for further research applications (Dong & Huo, 2009).
Chemical Synthesis and Drug Discovery
- There's an efficient synthesis method for structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives, which are emerging as a key building block in future drug discovery. These derivatives are synthesized using 3-oxetan-3-tert-butylsulfinimine and substituted aromatic amines, showcasing their potential in developing novel pharmacological agents (Ugale & Gholap, 2017).
Novel Series of Derivatives via Prins Cyclization
- InCl3-promoted Prins cyclization has been used for the synthesis of novel series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives. This synthesis process is a significant step in exploring new derivatives of oxetane compounds, with potential applications in pharmaceuticals and chemical industries (Reddy et al., 2012).
Aza-Piancatelli Rearrangement in Organic Synthesis
- Furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement in the presence of In(OTf)3, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process highlights the versatility of such compounds in organic synthesis, offering pathways to create diverse molecular structures (Reddy et al., 2012).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
[3-(3-methylphenyl)oxetan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-3-2-4-10(5-9)11(6-12)7-13-8-11/h2-5,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHLBCNREXNAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(COC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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